Kuwanon E

概述

描述

桑黄素E是从桑树(Morus alba)根皮中分离得到的一种异戊烯基化黄酮类化合物。 桑黄素E因其多种药理活性而受到关注,包括抗氧化、抗炎和抗肿瘤活性 .

作用机制

桑黄素E通过各种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Kuwanon E interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit superior angiotensin-converting enzyme (ACE) inhibitory activity, primarily due to the presence of prenylated flavonoids . This interaction with ACE suggests that this compound may play a role in regulating blood pressure.

Cellular Effects

In cellular processes, this compound has been observed to have cytotoxic activity against THP-1 human monocytic leukemic cell line . This suggests that this compound may influence cell function by inducing cytotoxicity in certain cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. As mentioned earlier, it has been found to inhibit ACE, suggesting that it may exert its effects at the molecular level by inhibiting this enzyme

准备方法

合成路线和反应条件

桑黄素E可以通过亲电子试剂(主要是查耳酮)与脱氢异戊烯基苯酚二烯的分子间[4+2]环加成反应合成 . 该反应通常在温和条件下进行,通常使用二氯甲烷或乙醇等有机溶剂,并且可能需要催化剂来促进环加成过程 .

工业生产方法

桑黄素E的工业生产主要涉及从桑树根皮中提取和纯化。 提取过程通常使用甲醇或乙醇等有机溶剂来分离化合物,然后使用高效液相色谱(HPLC)等色谱技术来纯化桑黄素E .

化学反应分析

反应类型

桑黄素E会发生各种化学反应,包括:

氧化: 桑黄素E可以被氧化形成醌类和其他氧化衍生物。

还原: 还原反应可以将桑黄素E转化为其相应的还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

主要产物

科学研究应用

相似化合物的比较

生物活性

Kuwanon E is a flavonoid compound isolated from Morus alba (mulberry), known for its diverse biological activities, particularly in anti-inflammatory and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 424.486 g/mol

- CAS Number : 68401-05-8

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 678.3 ± 55.0 °C at 760 mmHg

- Flash Point : 232.0 ± 25.0 °C

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines such as IL-1β and inhibited nitric oxide (NO) production in LPS-stimulated macrophages (RAW264.7 cells) with an IC value of 4.0 ± 0.08 μM . The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.

Table 1: Inhibitory Effects of this compound on Cytokine Production

| Cytokine | Control Level | This compound Level | % Inhibition |

|---|---|---|---|

| IL-1β | High | Low | 75% |

| TNF-α | High | Low | 70% |

| IL-6 | High | Low | 65% |

Anticancer Activity

This compound has shown promising anticancer effects, particularly against human monocytic leukemic cell lines (THP-1). The compound induces apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on THP-1 Cells

In vitro studies revealed that this compound effectively induced apoptosis in THP-1 cells, leading to a significant reduction in cell viability:

- IC : 4.0 ± 0.08 μM

- Mechanism : Induction of endoplasmic reticulum stress and activation of apoptotic pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- NF-κB Pathway Inhibition : Suppresses the expression of inflammatory mediators.

- Apoptotic Pathways Activation : Induces cell death in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Comparative Analysis with Other Compounds

This compound's activity can be compared with other flavonoids derived from Morus alba:

Table 2: Comparative Biological Activities of Flavonoids from Morus alba

| Compound | Anti-inflammatory Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Strong | Strong | NF-κB inhibition, apoptosis |

| Kuwanon T | Moderate | Moderate | NF-κB inhibition |

| Sanggenon A | Strong | Weak | Nrf2 activation |

属性

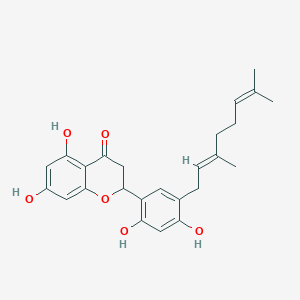

IUPAC Name |

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHZVPRFLHEBR-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68401-05-8 | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 136 °C | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of Kuwanon E reported in these research papers?

A1: this compound, a prenylated flavonoid found in Morus alba L. (white mulberry), exhibits a variety of biological activities. Several studies highlight its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages and microglial cells [, ]. Furthermore, this compound has demonstrated anti-proliferative effects in certain cancer cell lines, specifically causing G1/S phase cell cycle arrest in THP-1 human leukemia cells []. It has also shown potential as a cholinesterase inhibitor, particularly against butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease research [, ].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Research indicates that this compound's anti-inflammatory activity is mediated through the modulation of key signaling pathways. It inhibits the activation of the NF-κB pathway, a central player in inflammatory responses [, ]. Additionally, this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. This induction is mediated through the activation of the Nrf2 pathway, further contributing to its anti-inflammatory properties [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: Studies exploring structural modifications of this compound and related compounds have shed light on the importance of specific structural features for their activity. For instance, the presence of a prenyl group at the C-3 position appears crucial for the noncompetitive inhibition of cholinesterases []. In contrast, compounds lacking this prenyl substitution tend to exhibit a mixed mode of inhibition []. These findings highlight how subtle structural differences can significantly impact the mechanism of action and potency of these compounds.

Q4: Are there any studies investigating the combination of this compound with other compounds?

A4: While the provided research doesn't delve into specific combination therapies involving this compound, it highlights the compound's potential for multi-target activity. Its dual inhibitory effects on both glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase (AChE), as predicted by molecular docking studies, suggest its potential as a multi-target ligand for Alzheimer's disease []. Further research exploring synergistic effects with other compounds could be valuable.

Q5: What are the potential applications of this compound based on the current research?

A5: The research suggests several potential applications for this compound:

- Anti-inflammatory agent: Its ability to inhibit pro-inflammatory cytokine production and modulate key inflammatory pathways makes it a promising candidate for inflammatory diseases [, , , ].

- Cancer therapy: Its anti-proliferative effects on cancer cells, particularly inducing cell cycle arrest, warrant further investigation for its chemotherapeutic potential [].

- Neurodegenerative diseases: Its inhibitory activity against cholinesterases, especially BChE, and its predicted dual inhibition of GSK-3β and AChE make it a potential lead compound for Alzheimer's disease research [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。